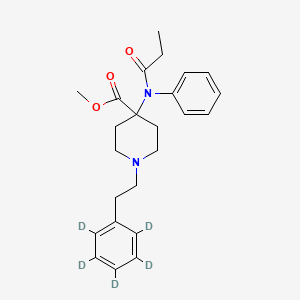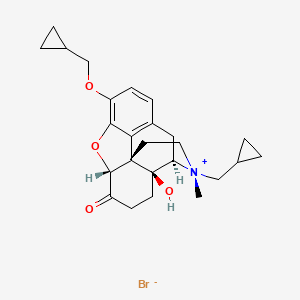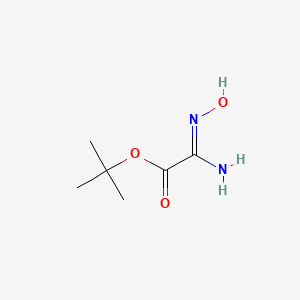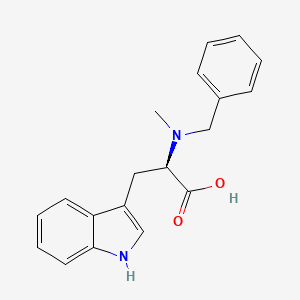
1,4-Dihydro-2,6-dimethyl-3-iodo-4-oxopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dihydro-2,6-dimethyl-3-iodo-4-oxopyridine is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of an iodine atom at the 3-position and two methyl groups at the 2- and 6-positions. The structure also includes a keto group at the 4-position, making it a versatile molecule in organic synthesis and pharmaceutical research.
Preparation Methods
The synthesis of 1,4-Dihydro-2,6-dimethyl-3-iodo-4-oxopyridine can be achieved through various synthetic routes. One common method involves the iodination of 2,6-dimethyl-4-oxopyridine using iodine and a suitable oxidizing agent. The reaction is typically carried out in an organic solvent such as acetic acid or dichloromethane under reflux conditions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1,4-Dihydro-2,6-dimethyl-3-iodo-4-oxopyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,6-dimethyl-3-iodo-4-pyridone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the keto group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of 1,4-dihydro-2,6-dimethyl-3-iodo-4-hydroxypyridine.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. For example, reacting with an amine in the presence of a base can yield 1,4-dihydro-2,6-dimethyl-3-amino-4-oxopyridine.
Scientific Research Applications
1,4-Dihydro-2,6-dimethyl-3-iodo-4-oxopyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1,4-Dihydro-2,6-dimethyl-3-iodo-4-oxopyridine involves its interaction with specific molecular targets and pathways. The iodine atom and the keto group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, and its keto group can participate in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
1,4-Dihydro-2,6-dimethyl-3-iodo-4-oxopyridine can be compared with other similar compounds such as:
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: This compound is used as a hydrogen source in conjugate reduction and organocatalytic reductive amination.
Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate: Known for its applications in pharmaceutical research and development.
The uniqueness of this compound lies in its iodine substitution, which imparts distinct reactivity and potential for further functionalization compared to its analogs.
Properties
Molecular Formula |
C7H8INO |
|---|---|
Molecular Weight |
249.05 g/mol |
IUPAC Name |
3-iodo-2,6-dimethyl-1H-pyridin-4-one |
InChI |
InChI=1S/C7H8INO/c1-4-3-6(10)7(8)5(2)9-4/h3H,1-2H3,(H,9,10) |
InChI Key |
FBRCAXJPOHETAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=C(N1)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(7-hexyl-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-trimethylstannane](/img/structure/B13450871.png)





![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tetradecanoic acid](/img/structure/B13450919.png)



